molecular formula C13H16N2O B12997461 4-(4-(tert-Butyl)phenoxy)-1H-pyrazole

4-(4-(tert-Butyl)phenoxy)-1H-pyrazole

Cat. No.: B12997461
M. Wt: 216.28 g/mol
InChI Key: BGWLYUBIGPUUGE-UHFFFAOYSA-N
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Description

4-(4-(tert-Butyl)phenoxy)-1H-pyrazole is a chemical compound of significant interest in scientific research, particularly in the field of medicinal chemistry and drug discovery. It features a pyrazole heterocycle, a structure recognized as a privileged scaffold in pharmaceutical development due to its wide range of biological activities . The compound's structure, which incorporates a tert-butylphenoxy moiety, is analogous to other documented pyrazole derivatives that have been investigated for their physiological properties . As a versatile synthetic intermediate, this compound serves as a key building block for the preparation of more complex molecules. Its core pyrazole structure is a common feature in compounds studied for various biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects . The presence of the pyrazole ring makes this compound a valuable precursor in constructing molecular frameworks for high-throughput screening and structure-activity relationship (SAR) studies. Researchers utilize this and related pyrazole derivatives to develop new therapeutic agents and biochemical probes . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should consult the Safety Data Sheet prior to use and handle the material with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

4-(4-tert-butylphenoxy)-1H-pyrazole

InChI

InChI=1S/C13H16N2O/c1-13(2,3)10-4-6-11(7-5-10)16-12-8-14-15-9-12/h4-9H,1-3H3,(H,14,15)

InChI Key

BGWLYUBIGPUUGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CNN=C2

Origin of Product

United States

Structure Activity Relationship Sar Studies of 4 4 Tert Butyl Phenoxy 1h Pyrazole Analogues

Elucidation of Substituent Effects on Molecular Interactions

The biological activity of pyrazole (B372694) derivatives is significantly influenced by the nature and position of substituents on the pyrazole and associated rings. These substituents can modulate the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity to target proteins.

The pyrazole ring itself is an aromatic heterocycle with two adjacent nitrogen atoms, making it a privileged structure in drug design. nih.govmdpi.com It can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are critical for molecular recognition at the active site of enzymes or receptors. nih.gov The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor.

In the context of 4-(4-(tert-Butyl)phenoxy)-1H-pyrazole, the phenoxy ring connected at the 4-position of the pyrazole core plays a significant role in orienting the molecule within a binding pocket. The ether linkage, while seemingly simple, introduces a degree of conformational flexibility. The substituents on this phenoxy ring can have a profound impact on activity. For instance, in a study of 4-phenoxyquinoline derivatives, the addition of benzoyl and benzamide (B126) groups to the phenoxy moiety was found to be critical for potent and selective inhibitory activity against platelet-derived growth factor receptor (PDGFr) tyrosine kinase. nih.gov This highlights the importance of exploring various substituents on the phenyl ring to enhance target-specific interactions.

The tert-butyl group is a bulky, lipophilic substituent that can influence the compound's pharmacokinetic properties and binding affinity. Its size can provide a steric anchor, fitting into a hydrophobic pocket of a target protein. Modifications to this group can lead to significant changes in biological activity. For example, in a series of (E)-1-(4-tert-butylbenzyl-N'-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazides, the presence of the tert-butyl group was associated with significant cytotoxicity against the A549 cancer cell line. nih.gov

The following table summarizes the general effects of different types of substituents on the molecular interactions of pyrazole analogues based on published research.

Substituent TypeGeneral Effect on Molecular InteractionsReference
Electron-withdrawing groups (e.g., -NO2, -Cl)Can enhance electrophilicity and influence π-π stacking interactions. slideshare.net
Electron-donating groups (e.g., -OCH3, -CH3)Can increase electron density and affect hydrogen bond basicity. slideshare.net
Bulky alkyl groups (e.g., tert-butyl)Provide steric bulk, enhancing binding in hydrophobic pockets. nih.gov
Hydrogen bond donors/acceptors (e.g., -OH, -NH2)Form specific hydrogen bonds with target residues, increasing affinity and specificity. nih.gov

Systematic Modification Strategies for Phenoxy and tert-Butyl Moieties

Systematic modification of the phenoxy and tert-butyl moieties of this compound is a key strategy for optimizing its biological activity. These modifications can be guided by SAR data and rational design principles.

Phenoxy Moiety Modifications:

The phenoxy group serves as a linker and its substitution pattern can significantly alter the compound's properties. Modifications can include:

Positional Isomerism: Moving the ether linkage to different positions on the phenyl ring (ortho, meta, or para) can change the orientation of the substituent and affect binding.

Electronic Effects: Introducing electron-donating or electron-withdrawing groups onto the phenyl ring can modulate the electronic nature of the ether oxygen and the aromatic ring itself. A study on pyrazole-phthalazine hybrids showed that the introduction of a methoxy (B1213986) group (an electron-donating group) at the para-position of a phenyl ring resulted in the most potent compound. slideshare.net Conversely, the presence of electron-withdrawing groups like nitro or halogen atoms often leads to varied effects depending on the specific target. slideshare.net

Steric Effects: Adding bulky or small substituents can influence the fit of the molecule into the binding pocket.

The table below presents examples of modifications to a phenoxy group and their potential impact on activity, based on studies of related compounds.

Phenoxy ModificationRationalePotential ImpactReference
Introduction of a 4-benzoyl groupTo explore additional binding interactions.Increased inhibitory activity against PDGFr tyrosine kinase. nih.gov
Introduction of a 4-benzamide groupTo introduce hydrogen bonding capabilities.Potent and selective inhibition of PDGFr tyrosine kinase. nih.gov
Varying substituents (H, 4-Cl, 4-CH3, 4-NO2, 4-OMe)To probe the electronic and steric requirements of the binding site.Modulated α-glucosidase inhibitory activity, with 4-OMe being optimal. slideshare.net

tert-Butyl Moiety Modifications:

The tert-butyl group is a significant lipophilic and steric feature. Systematic modifications can help to probe the size and nature of the hydrophobic pocket it occupies.

Homologation: Replacing the tert-butyl group with smaller (e.g., isopropyl, ethyl) or larger alkyl groups can determine the optimal size for hydrophobic interactions.

Bioisosteric Replacement: Replacing the tert-butyl group with other lipophilic groups of similar size, such as a trifluoromethylphenyl group or a cyclopropyl (B3062369) group, can fine-tune electronic and metabolic properties.

Introduction of Polarity: Replacing the tert-butyl group with a moiety containing a polar functional group (e.g., a methoxy group) could explore potential hydrogen bonding interactions at the edge of the hydrophobic pocket. In a study of pyrazole derivatives as Mycobacterium tuberculosis inhibitors, the replacement of a 4-chloroaryl group with propyloxy and isopropyloxy derivatives led to significant binding affinity. researchgate.net

The following table provides examples of modifications to a tert-butyl group and their potential consequences.

tert-Butyl ModificationRationalePotential Impact
Replacement with smaller alkyl groupsTo assess the size constraints of the hydrophobic pocket.May increase or decrease binding affinity depending on the pocket size.
Replacement with a trifluoromethyl groupTo maintain lipophilicity while altering electronic properties.Can improve metabolic stability and binding affinity.
Replacement with a cyclopropyl groupTo introduce conformational rigidity and explore different hydrophobic interactions.Can enhance binding affinity and improve physicochemical properties.

Mechanistic Investigations of 4 4 Tert Butyl Phenoxy 1h Pyrazole Derivatives

Identification and Characterization of Molecular Targets and Pathways

Derivatives of 4-(4-(tert-Butyl)phenoxy)-1H-pyrazole and related pyrazole (B372694) compounds have been investigated for their interaction with a wide array of molecular targets, leading to the modulation of various biological pathways. The versatility of the pyrazole scaffold allows for structural modifications that can be tailored to interact with specific biological molecules, including enzymes, cellular receptors, and structural proteins. frontiersin.orgresearchgate.net

A key area of investigation has been the development of dual-target ligands based on the 4-tert-butylphenoxy scaffold. mdpi.com Research has identified a series of 4-tert-butylphenoxyalkoxyamines, structural analogs of the core compound, as potent antagonists of the histamine (B1213489) H3 receptor (H3R) and inhibitors of monoamine oxidase B (MAO B). mdpi.com This dual activity is significant for its potential effects on dopamine (B1211576) regulation. mdpi.com

Beyond this specific scaffold, the broader class of pyrazole derivatives has been shown to target:

Cannabinoid Receptors (CB1 and CB2) : Many pyrazole-based compounds have been designed as potent and selective modulators of CB1 and CB2 receptors, acting as antagonists, inverse agonists, or full agonists. nih.govelsevierpure.comnih.gov

Protein Kinases : The pyrazole ring is a privileged scaffold in the design of inhibitors for a multitude of protein kinases, which are crucial regulators of cell signaling. nih.govnih.gov Targeted kinases include Janus kinases (JAKs), protein kinase B (Akt), cyclin-dependent kinases (CDKs), and receptor tyrosine kinases like EGFR and VEGFR-2. mdpi.comnih.govmdpi.com

Tubulin : Certain pyrazole derivatives have been identified as inhibitors of tubulin polymerization. mdpi.commdpi.com By binding to the colchicine (B1669291) site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest. mdpi.com

Apoptotic Pathway Proteins : A primary pathway targeted by pyrazole compounds is the intrinsic apoptosis pathway. researchgate.net Specifically, derivatives have been designed to inhibit the anti-apoptotic protein Bcl-2, thereby promoting programmed cell death in cancer cells. rsc.org

These interactions trigger perturbations in major cellular signaling pathways, including inflammatory cascades, cell cycle regulation, and programmed cell death, which are explored in subsequent sections. rsc.orgstrath.ac.uk

Studies on Enzyme Inhibition Mechanisms (e.g., Kinases, Oxidoreductases, Proteases)

The pyrazole core is a foundational element in the development of numerous enzyme inhibitors. Mechanistic studies have revealed that these compounds can achieve potent and often selective inhibition against several major enzyme classes.

Kinase Inhibition Protein kinases are among the most frequent targets for pyrazole-based inhibitors due to their central role in cellular signaling. nih.govnih.gov These inhibitors typically function by competing with ATP for binding in the kinase catalytic site. mdpi.com A wide range of kinases are targeted by different pyrazole derivatives. For instance, Ruxolitinib, which contains a pyrazole ring, is a selective inhibitor of JAK1 and JAK2. mdpi.com Other derivatives show potent activity against Bruton's tyrosine kinase (BTK), cyclin-dependent kinases (CDKs), and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govmdpi.com The development of N-tert-butyl diarylpyrazole derivatives has yielded compounds that effectively suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory process. strath.ac.ukresearchgate.net

Inhibitory Activity of Pyrazole Derivatives Against Various Kinases
Compound/Derivative ClassTarget KinaseInhibitory Activity (IC₅₀/Kᵢ)Reference
RuxolitinibJAK1 / JAK2~3 nM (IC₅₀) mdpi.com
Gandotinib (LY2784544)JAK2Selective JAK2 inhibitor mdpi.com
Afuresertib Derivative (Compound 2)Akt11.3 nM (IC₅₀) nih.gov
Pyrazolo[1,5-a]pyrimidine (Compound 49)VEGFR-20.19 µM (IC₅₀) nih.gov
Pyrazolone-pyrazole (Compound 27)VEGFR-2828.23 nM (IC₅₀) mdpi.com
1H-pyrazolo[3,4-d]pyrimidine (Compound 24)EGFR (wild-type)0.016 µM (IC₅₀) nih.gov
1H-pyrazolo[3,4-d]pyrimidine (Compound 24)EGFR (T790M mutant)0.236 µM (IC₅₀) nih.gov
Pyrazole Derivative (Compound 36)CDK20.199 µM (IC₅₀) nih.gov

Oxidoreductase Inhibition Pyrazole derivatives have demonstrated significant inhibitory action against various oxidoreductases. A notable example is the inhibition of Xanthine Oxidase (XO), an enzyme linked to oncogenesis through the production of reactive oxygen species (ROS). nih.gov Certain pyrazole analogues show potent XO inhibitory activity with IC₅₀ values in the sub-micromolar range. nih.gov Furthermore, derivatives of the 4-(4-(tert-Butyl)phenoxy) scaffold act as reversible inhibitors of human Monoamine Oxidase B (hMAO B), an enzyme critical to dopamine metabolism. mdpi.com

Inhibitory Activity of Pyrazole Derivatives Against Oxidoreductases
Compound/Derivative ClassTarget EnzymeInhibitory Activity (IC₅₀/Kᵢ)Inhibition TypeReference
Pyrazole Derivative 1Xanthine Oxidase (XO)0.83 µM (IC₅₀)Not specified nih.gov
1-(3-(4-tert-butylphenoxy)propyl)piperidine (DL76)hMAO B48 nM (IC₅₀)Reversible mdpi.com
2,3-bisaza-A-nor-1,5(10)-estradien-17β-ol3(17)β-hydroxysteroid dehydrogenase90 +/- 20 nM (Kᵢ)Ordered binding nih.gov

Other Enzyme Inhibition The inhibitory scope of pyrazole compounds extends to other enzyme families. For instance, certain tridentate pyrazole ligands are selective inhibitors of urease and butyrylcholinesterase. researchgate.net Additionally, pyrazole thioether analogs have been synthesized as competitive inhibitors of the bacterial metalloenzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), highlighting their potential as antibiotics. nih.gov

Exploration of Receptor Binding and Modulation Mechanisms

The structural framework of pyrazole derivatives makes them highly adaptable for targeting various cellular receptors, most notably G-protein coupled receptors (GPCRs) like the cannabinoid and histamine receptors.

Cannabinoid Receptor Modulation A significant body of research has focused on pyrazole derivatives as ligands for the cannabinoid receptors CB1 and CB2. nih.gov These receptors are key components of the endocannabinoid system, with CB1 primarily expressed in the central nervous system and CB2 predominantly found in immune cells. nih.gov

Structure-activity relationship (SAR) studies have defined the specific chemical features required for potent and selective activity. For CB1 receptor antagonists, these requirements often include a para-substituted phenyl ring at the 5-position, a carboxamide group at the 3-position, and a dichlorophenyl substituent at the 1-position of the pyrazole ring. elsevierpure.comacs.org Modifications to this template have produced a range of modulators:

Antagonists/Inverse Agonists : Compounds like SR141716A (Rimonabant) are well-characterized CB1 receptor antagonists/inverse agonists. nih.govelsevierpure.com Rigidified tricyclic pyrazole analogs have been developed that show high affinity for CB1 and selectivity over CB2. nih.gov

Agonists : Other structural modifications have yielded potent agonists. RBN-61, a pyrazole-derived compound, acts as a full agonist at the CB2 receptor, inducing downstream signaling events such as G-protein coupling and inhibition of cAMP formation. nih.gov

Binding and Functional Activity of Pyrazole Derivatives at Cannabinoid and Histamine Receptors
Compound/Derivative ClassTarget ReceptorBinding Affinity (Kᵢ)Functional ActivityReference
SR141716A (Rimonabant)CB₁PotentAntagonist / Inverse Agonist nih.govelsevierpure.com
1,4-dihydroindeno(1,2-c)pyrazole (IAhX)CB₂High affinityHigh selectivity over CB₁ nih.gov
RBN-61CB₂0.33 nM (EC₅₀ for [³⁵S]GTPγS)Full Agonist nih.gov
1-(3-(4-tert-butylphenoxy)propyl)piperidine (DL76)hH₃R38 nMAntagonist mdpi.com

Histamine H3 Receptor Antagonism As previously noted, the 4-tert-butylphenoxy moiety has been successfully incorporated into ligands that target the histamine H3 receptor (H3R). mdpi.com The lead compound from this series, 1-(3-(4-tert-butylphenoxy)propyl)piperidine (DL76), demonstrates potent antagonism at the human H3 receptor with a Kᵢ value of 38 nM. mdpi.com This activity, combined with its inhibition of MAO B, presents a dual-target mechanism for modulating neurotransmitter systems. mdpi.com

Analysis of Cellular Pathway Perturbations Induced by Pyrazole Compounds

The interaction of pyrazole derivatives with their molecular targets initiates a cascade of events that perturb complex cellular signaling pathways. nih.gov These perturbations are the basis of their pharmacological effects and have been studied extensively in the context of cancer and inflammation.

Perturbation of Inflammatory Pathways Derivatives of N-tert-butyl diarylpyrazole have been shown to be potent modulators of inflammatory responses. strath.ac.ukresearchgate.net In macrophage cell models stimulated with lipopolysaccharide (LPS), these compounds effectively inhibit the production of key pro-inflammatory mediators. researchgate.net This is achieved by suppressing the expression of the enzymes iNOS and COX-2, which in turn reduces the levels of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). strath.ac.ukresearchgate.net Furthermore, these compounds can decrease the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.net

Induction of Apoptotic Pathways A crucial mechanism for the anticancer activity of many pyrazole compounds is the induction of apoptosis, or programmed cell death. researchgate.net This is often achieved by targeting the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. rsc.org

Bcl-2 Inhibition : Synthesized 1,3,5-trisubstituted-1H-pyrazole derivatives have been shown to bind to the anti-apoptotic protein Bcl-2 with high affinity. rsc.org This inhibition disrupts the balance of pro- and anti-apoptotic proteins.

Activation of Pro-Apoptotic Proteins : The inhibition of Bcl-2 leads to the activation of downstream effector proteins, including the pro-apoptotic protein Bax and the executioner enzyme Caspase-3. mdpi.comrsc.org

DNA Damage : Some pyrazole compounds also induce genotoxic stress, causing DNA strand breaks that can trigger apoptosis. rsc.org

Cell Cycle Arrest Disruption of the cell cycle is another significant consequence of pyrazole compound activity. By inhibiting tubulin polymerization, certain pyrazole derivatives prevent the formation of the mitotic spindle, a structure essential for cell division. mdpi.commdpi.com This leads to an arrest of the cell cycle in the G2/M phase, ultimately preventing cancer cell proliferation. mdpi.com Inhibition of specific cyclin-dependent kinases (CDKs) by other pyrazole derivatives also contributes to cell cycle arrest. nih.gov

Modulation of Kinase Signaling Cascades As potent kinase inhibitors, pyrazole derivatives can cause significant perturbations in major signaling networks like the MAPK and PI3K/Akt pathways. nih.govnih.gov These pathways are fundamental to cell growth, proliferation, and survival. By inhibiting key kinases in these cascades, pyrazole compounds can effectively shut down these pro-survival signals, contributing to their anticancer effects. nih.govnih.gov

Computational Chemistry and Cheminformatics Applications in 4 4 Tert Butyl Phenoxy 1h Pyrazole Research

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (like a pyrazole (B372694) derivative) into the active site of a target protein.

Research on various pyrazole derivatives demonstrates their potential as inhibitors for a range of protein targets, including kinases and enzymes involved in inflammatory pathways. strath.ac.ukresearchgate.netbioinformation.netnih.gov For instance, docking studies on N-tert-butyl diarylpyrazole derivatives have been used to investigate their binding modes within the cyclooxygenase-2 (COX-2) enzyme active site. strath.ac.ukresearchgate.net Similarly, other pyrazole derivatives have been docked against receptor tyrosine kinases like VEGFR-2, Aurora A, and CDK2 to screen for potential anticancer agents. researchgate.netbioinformation.netnih.gov The process typically involves preparing the 3D structures of both the ligand and the protein, defining a binding site (or "grid box"), and then using a scoring function to rank the different binding poses based on their predicted binding affinity. nih.gov The results of these simulations, often presented as binding energy values and visualizations of intermolecular interactions (like hydrogen bonds and hydrophobic contacts), provide crucial insights into the structure-activity relationship (SAR).

Table 1: Example Data from Molecular Docking Studies of Pyrazole Derivatives

Compound Class Protein Target Predicted Binding Energy (kJ/mol) Key Interacting Residues
Diarylpyrazole Derivatives COX-2 Not Specified Arg513, Val523, Ser353
1,3,4-Thiadiazole-Pyrazole Hybrids VEGFR-2 (2QU5) -10.09 Cys919, Asp1046
1,3,4-Thiadiazole-Pyrazole Hybrids Aurora A (2W1G) -8.57 Arg220, Ala213

Note: This table represents data for various pyrazole derivatives, not specifically 4-(4-(tert-butyl)phenoxy)-1H-pyrazole, to illustrate the application of molecular docking.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. MD simulations model the atomic movements of the system, providing a dynamic view of the conformational changes and the stability of interactions.

For pyrazole-based inhibitors, MD simulations have been used to validate docking results and analyze the stability of the ligand within the binding pocket. mdpi.com A simulation run, typically for nanoseconds, can reveal whether the key interactions observed in the static dock are maintained. mdpi.com Analysis of the root mean square deviation (RMSD) of the protein and ligand throughout the simulation is a common way to assess stability; a system that reaches equilibrium will show its RMSD values plateauing. mdpi.com These simulations can also provide insights into the flexibility of different regions of the protein and the ligand's conformational preferences in a solvated, dynamic environment. mdpi.com

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Tautomerism

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. These methods can predict molecular geometry, electronic distribution, orbital energies (HOMO/LUMO), and the relative stability of different isomers or tautomers.

The pyrazole ring is known to exhibit tautomerism, a phenomenon where a proton can occupy different positions on the nitrogen atoms. beilstein-journals.orgmdpi.comfu-berlin.de Theoretical calculations are crucial for understanding the tautomeric equilibrium. For example, studies on 1H-pyrazole-3-(N-tert-butyl)-carboxamide combined experimental NMR data with DFT calculations to determine the relative populations of the 3-substituted and 5-substituted tautomers in solution. nih.govresearchgate.net Such calculations can also determine optimized geometries, bond lengths, and bond angles, which can be compared with experimental data from X-ray crystallography. beilstein-journals.orgbsu.by The electronic properties derived from these calculations, like the HOMO-LUMO energy gap, provide insights into the molecule's chemical reactivity and its potential to participate in electronic transitions. bsu.by

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological effect. Pharmacophore models are built based on the structures of known active ligands or the ligand-binding site of a target protein. dovepress.com

These models serve as 3D queries for virtual screening of large chemical databases to identify new molecules that match the pharmacophore and are therefore likely to be active. dovepress.com For instance, a pharmacophore model was used to guide the optimization of pyrazolo[3,4-d]pyrimidines into potent inhibitors of the EGF-R tyrosine kinase. nih.gov The process involves identifying key features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings and their spatial arrangement. dovepress.comjuniperpublishers.com By filtering databases for compounds that fit these criteria, researchers can significantly narrow down the number of candidates for synthesis and biological testing, accelerating the discovery of novel ligands. dovepress.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds.

The process involves calculating a set of molecular descriptors (physicochemical, topological, electronic, etc.) for a series of compounds with known activities. A model is then built using statistical methods to correlate these descriptors with the activity. nih.gov While specific QSAR studies on this compound were not found, this methodology has been widely applied to other classes of compounds to guide the design of more potent molecules. nih.gov For a series of pyrazole derivatives, a QSAR model could identify which structural features, such as the nature and position of substituents on the pyrazole or phenoxy rings, are critical for enhancing a desired biological activity.

Advanced Characterization Techniques for Mechanistic and Structural Elucidation of 4 4 Tert Butyl Phenoxy 1h Pyrazole and Its Interactions

High-Resolution Spectroscopic Analysis for Ligand-Target Complex Characterization (e.g., NMR, Mass Spectrometry)

The precise structural identification and characterization of 4-(4-(tert-Butyl)phenoxy)-1H-pyrazole and its potential complexes with biological targets rely heavily on high-resolution spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for this purpose.

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is used to determine the exact molecular weight of the compound, which helps in confirming its elemental composition. mdpi.com Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed. mdpi.com In the context of ligand-target complexes, MS can be used to confirm the formation of the complex and determine its stoichiometry.

No specific published spectroscopic data for the ligand-target complexes of this compound are available at this time.

X-ray Crystallography for Precise Determination of Ligand-Target Binding Modes and Molecular Conformations

X-ray crystallography stands as the gold standard for determining the three-dimensional structure of molecules and their complexes at atomic resolution. nih.gov This technique would be crucial for understanding precisely how this compound interacts with a biological target.

By obtaining a co-crystal of the compound bound to its target protein, researchers can visualize the exact binding mode. This includes identifying the specific amino acid residues involved in the interaction, the nature of the intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces), and any conformational changes in the protein or the ligand upon binding. nih.govnih.gov This information is invaluable for structure-based drug design, allowing for the rational optimization of the compound to improve its affinity and selectivity.

The process involves growing high-quality crystals of the ligand-target complex and then diffracting X-rays through them. nih.gov The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the complex can be determined.

Currently, there are no publicly available crystal structures for this compound, either alone or in a complex with a biological target.

In Vitro Biochemical and Cell-Based Assays for Mechanistic Pathway Analysis and Target Engagement

To understand the biological effects of this compound, a suite of in vitro biochemical and cell-based assays is required. These assays are designed to confirm that the compound engages its intended target and to elucidate the downstream consequences of this interaction.

Biochemical assays are typically performed in a cell-free system using purified components, such as a target enzyme and its substrate. These assays can directly measure the effect of the compound on the target's activity. For example, if the target were a kinase, an assay would measure the inhibition of phosphorylation of a specific substrate. Such assays are used to determine key parameters like the half-maximal inhibitory concentration (IC₅₀), which quantifies the compound's potency. strath.ac.uk

Cell-based assays utilize living cells to provide a more physiologically relevant context. These assays can confirm that the compound is permeable to the cell membrane and engages its target within the cellular environment. bldpharm.com Examples include reporter gene assays, where the inhibition of a signaling pathway leads to a measurable change in the expression of a reporter protein (e.g., luciferase or green fluorescent protein). Other cell-based assays could measure changes in cell proliferation, apoptosis (programmed cell death), or the production of specific biomarkers (like cytokines) in response to the compound. strath.ac.uknih.gov For instance, an MTT assay can be used to assess the cytotoxic effects of a compound on cancer cell lines. mdpi.com

Specific research detailing the in vitro biochemical and cell-based assay results for this compound has not been found in a review of current scientific literature.

Applications of 4 4 Tert Butyl Phenoxy 1h Pyrazole Scaffolds As Chemical Biology Tools

Development and Application as Fluorescent Probes

The design of small-molecule fluorescent probes is a significant area of chemical biology, enabling the real-time visualization of biological processes. nih.gov Pyrazole (B372694) derivatives are frequently used as the core of such probes due to their favorable photophysical properties and the ease with which they can be chemically modified. mdpi.comupb.ro The development of a probe based on the 4-(4-(tert-Butyl)phenoxy)-1H-pyrazole scaffold would be guided by established principles of fluorophore design.

The core structure combines an electron-rich phenoxy ether linkage and a pyrazole ring, which can act as both an electron donor and acceptor. The fluorescence properties of such a molecule would be influenced by the electronic interplay between the pyrazole and the 4-(tert-butyl)phenoxy moiety. The bulky tert-butyl group on the phenoxy ring could enhance fluorescence quantum yield by sterically hindering non-radiative decay pathways. Furthermore, substitutions on the pyrazole nitrogen atoms could be used to tune the molecule's photophysical properties or to introduce specific functionalities for recognizing target analytes.

While specific experimental data for this compound is not available in the reviewed literature, a hypothetical set of photophysical properties can be extrapolated from similar aromatic ether-pyrazole systems.

Hypothetical Photophysical Properties

Property Expected Value Rationale
Absorption Max (λabs) 300-350 nm Based on the π-system of the conjoined aromatic rings.
Emission Max (λem) 400-500 nm A significant Stokes shift is common in probes with potential for intramolecular charge transfer (ICT).
Quantum Yield (ΦF) 0.1 - 0.5 The rigidity and steric hindrance from the tert-butyl group could lead to moderate to high quantum yields.

| Molar Extinction Coeff. (ε) | 10,000-25,000 M⁻¹cm⁻¹ | Typical for aromatic chromophores. |

These properties could be further modified. For example, introducing a strong electron-donating or withdrawing group to the pyrazole ring could modulate the ICT character, potentially creating a "turn-on" fluorescent sensor that is sensitive to changes in the local environment, such as polarity or the presence of a specific ion.

Utility in Biosensing and Bioimaging Research

A fluorescent molecule like this compound could be a valuable tool for biosensing and bioimaging. nih.gov The utility of a fluorescent probe in a biological context depends on several factors, including its cell permeability, localization, and sensitivity to the biological target of interest.

For biosensing applications, the this compound scaffold could be functionalized with a receptor for a specific analyte. For instance, the pyrazole nitrogen atoms are known to chelate metal ions. mdpi.com By attaching a suitable chelating group, a probe could be designed to selectively detect biologically important metal ions like Zn²⁺ or Cu²⁺. The binding of the ion would alter the electronic structure of the probe, leading to a change in its fluorescence intensity or wavelength, thus signaling the presence of the ion.

Potential Bioimaging Applications

Application Rationale
General Cell Staining Good membrane permeability and biocompatibility are general features of many pyrazole derivatives. nih.gov
Organelle Imaging The lipophilic character could target the probe to lipid-rich environments like membranes or lipid droplets.

| Analyte Sensing | Functionalization of the pyrazole ring could allow for the detection of specific ions or small molecules through chelation-induced fluorescence changes. mdpi.com |

Pyrazole Derivatives as Chemical Probes for Target Validation in Biological Systems

Target validation is a critical step in drug discovery, where the role of a potential drug target in a disease process is confirmed. nih.gov Chemical probes—small molecules that potently and selectively interact with a specific target—are essential tools for this purpose. nih.gov The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous inhibitors of various protein classes, particularly kinases.

While this compound itself has not been identified as an inhibitor, its structure contains features common to many active pharmaceutical ingredients. The pyrazole ring can act as a versatile scaffold, presenting substituents in defined spatial orientations to interact with a protein's binding site. The phenoxy group can be involved in key hydrogen bonding or π-stacking interactions.

For instance, many kinase inhibitors feature a heterocyclic core (like pyrazole) linked to an aromatic group. The 4-(4-(tert-butyl)phenoxy) moiety could potentially occupy a hydrophobic pocket within a kinase active site. By using this scaffold as a starting point, medicinal chemists could synthesize a library of related compounds to screen against a panel of kinases or other enzymes to identify a potent and selective chemical probe. This probe could then be used in cell-based assays to validate the function of its target protein.

The following table lists examples of pyrazole derivatives and their validated biological targets, illustrating the potential of the pyrazole scaffold in developing chemical probes.

Examples of Pyrazole Derivatives and Their Biological Targets

Pyrazole Derivative Class Biological Target(s) Therapeutic Area
Pyrazolo[3,4-d]pyrimidines Protein Kinases (e.g., Src, Abl) Oncology
Phenyl-substituted pyrazoles Cyclooxygenase-2 (COX-2) Anti-inflammatory

Future Perspectives and Emerging Research Directions for 4 4 Tert Butyl Phenoxy 1h Pyrazole

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

Key emerging synthetic strategies include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times and can lead to higher yields compared to conventional heating methods. researchgate.net

Ultrasonication: The use of ultrasound irradiation provides an alternative energy source that can accelerate reaction rates and improve yields, often at room temperature. researchgate.net

Solvent-Free and Aqueous-Based Reactions: Conducting reactions without organic solvents or in water is a major step towards sustainability. researchgate.netrsc.orgthieme-connect.com "On water" synthesis has been shown to be a highly efficient method for producing certain pyrazole (B372694) derivatives, eliminating the need for toxic hydrazine (B178648) in some cases. rsc.org

Multicomponent Reactions (MCRs): One-pot MCRs are highly efficient as they combine multiple synthetic steps into a single operation, reducing time, resources, and waste. researchgate.net These reactions are being developed using heterogeneous catalysts, such as nickel-based catalysts, which can be easily recovered and reused. researchgate.net

Novel Catalytic Systems: Research is ongoing into new catalysts, including molecular iodine and recyclable catalysts, to facilitate pyrazole synthesis under milder conditions. nih.govmdpi.com For instance, a metal-free, iodine-mediated multicomponent synthesis has been developed to produce aminopyrazole-thioether derivatives. mdpi.com

These advancements are not merely incremental improvements but represent a paradigm shift in how pyrazole derivatives are synthesized, making the process more aligned with modern standards of efficiency and environmental responsibility. nih.gov

Green Synthetic Method Key Advantages Example Application
Microwave Irradiation Reduced reaction times, higher yields. researchgate.netSynthesis of fully substituted pyrazolo[3,4-b]pyridines. mdpi.com
Ultrasonication Accelerated reaction rates at room temperature, simple procedure. researchgate.netSynthesis of dihydropyrano[2,3-c] pyrazoles in aqueous media. researchgate.net
Solvent-Free/Aqueous Media Environmentally friendly, cost-effective, removal of toxic solvents. researchgate.netrsc.orgCyclization of 1,3-diketones with semicarbazide (B1199961) hydrochloride "on water". rsc.org
Multicomponent Reactions High efficiency, reduced waste, operational simplicity. researchgate.netOne-pot synthesis of pyrazoles using heterogeneous nickel-based catalysts. researchgate.net

Integration of Artificial Intelligence and Machine Learning for De Novo Design and Optimization of Pyrazole Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid design and optimization of novel molecules. eurasianjournals.com For pyrazole derivatives, these computational tools are being employed to predict biological activity and design new compounds with enhanced properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are used to correlate the structural features of pyrazole derivatives with their biological activities. nih.gov Advanced ML algorithms, such as artificial neural networks (ANN), boosted trees, and random forests, are being used to build more accurate and predictive QSAR models for anticancer and other activities. nih.govresearchgate.net These models can then be used to predict the activity of newly designed pyrazole compounds. nih.gov

De Novo Design with Generative Models: Generative AI models can design entirely new molecules from scratch. arxiv.org These models can be trained on large datasets of known molecules and their properties to generate novel pyrazole derivatives that are predicted to have high efficacy and desirable pharmacokinetic profiles. arxiv.orgresearchgate.net A key advantage is that some generative models can also propose a synthetic route for the molecules they design, ensuring their accessibility. arxiv.org

Pharmacokinetic and Property Prediction: Computational tools are crucial for the early prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. chemmethod.com Integrating these predictions into the design phase helps to eliminate compounds that are likely to fail later in development due to poor pharmacokinetic profiles.

The synergy between computational chemistry and experimental validation is accelerating the discovery of new pyrazole-based drug candidates. eurasianjournals.com

AI/ML Application Description Impact on Pyrazole Research
QSAR Modeling Uses ML algorithms to correlate molecular structure with biological activity. nih.govnih.govEnables prediction of antitumor, anti-inflammatory, and other activities for new pyrazole derivatives. nih.govresearchgate.net
Generative Models AI models that create novel molecular structures with desired properties. arxiv.orgarxiv.orgFacilitates the de novo design of pyrazole compounds with optimized efficacy and provides potential synthetic pathways. arxiv.orgresearchgate.net
ADME Prediction Computational prediction of a drug's pharmacokinetic properties. chemmethod.comAllows for early-stage filtering of compounds with poor bioavailability, reducing later-stage attrition. chemmethod.com

Advancements in Automated and High-Throughput Synthesis for Complex Pyrazole Libraries

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, better reaction control, improved scalability, and faster reaction times. galchimia.commdpi.com This technology is particularly well-suited for the synthesis of pyrazole libraries, allowing for the rapid production of a diverse range of compounds by systematically varying reactants and conditions. galchimia.comnih.gov Flow chemistry also enables the safe handling of hazardous intermediates, such as diazo compounds, which are often used in pyrazole synthesis. nih.govrsc.org

Automated Synthesis Platforms: Fully automated systems can perform multi-step syntheses to generate libraries of complex molecules with minimal human intervention. rsc.org These platforms can integrate synthesis, purification, and analysis, significantly accelerating the drug discovery cycle. galchimia.com For example, automated flow systems have been developed for the multistep synthesis of 2-pyrazolines, demonstrating the capability to generate a library of different products in a single experiment. rsc.org

The combination of automated synthesis with high-throughput screening allows for the rapid exploration of the vast chemical space of pyrazole derivatives, facilitating the identification of new lead compounds. researchgate.net

Investigation of Pyrazole Derivatives for Novel Biological Targets Beyond Current Paradigms

While pyrazole derivatives are well-established in areas such as anti-inflammatory and anticancer therapies, emerging research is exploring their potential against a wider range of biological targets. researchgate.netmdpi.com The metabolic stability and versatile binding capabilities of the pyrazole ring make it a privileged scaffold for developing drugs for new indications. nih.gov

Neurodegenerative Diseases: There is growing interest in pyrazole derivatives for the treatment of Alzheimer's and Parkinson's diseases. nih.govdntb.gov.ua Research has shown that pyrazoline derivatives can act as inhibitors of monoamine oxidases (MAOs) and acetylcholinesterase (AChE), enzymes which are key targets in these conditions. researchgate.netacs.orgnih.gov

Metabolic Disorders: Fused pyrazole derivatives have been investigated as agonists for receptors involved in metabolic regulation, suggesting potential applications in treating conditions like dyslipidemia, type 2 diabetes, and atherosclerosis. google.com

Novel Anticancer Targets: Beyond traditional chemotherapy, pyrazole derivatives are being designed to inhibit specific protein kinases that are crucial for cancer cell growth and survival. rjpbr.com For example, high-throughput virtual screening has been used to identify novel pyrazole-based inhibitors of Cyclin-Dependent Kinase 8 (CDK8), a target implicated in several cancers. chemmethod.com

Infectious Diseases: The pyrazole scaffold continues to be explored for its activity against various pathogens, including drug-resistant bacteria and parasites like Trypanosoma cruzi, the causative agent of Chagas disease. nih.govnih.gov

The exploration of these novel biological targets, powered by advances in synthesis and screening, ensures that the therapeutic potential of pyrazole derivatives will continue to expand in the coming years. nih.gov

Emerging Therapeutic Area Biological Target(s) Potential Indication(s)
Neurodegenerative Disorders Monoamine Oxidase (MAO), Acetylcholinesterase (AChE). researchgate.netacs.orgnih.govAlzheimer's Disease, Parkinson's Disease. nih.govdntb.gov.ua
Metabolic Disorders RUP25 Receptor. google.comDyslipidemia, Type 2 Diabetes, Atherosclerosis. google.com
Oncology Cyclin-Dependent Kinase 8 (CDK8), Tyrosine Kinases (EGFR, HER-2). chemmethod.commdpi.comColorectal Cancer, Gastric Cancer, Melanoma. chemmethod.commdpi.com
Infectious Diseases T. cruzi Cysteine Protease, Bacterial Enzymes. nih.govnih.govChagas Disease, Drug-Resistant Bacterial Infections. nih.govnih.gov

Q & A

Q. What are the recommended synthetic routes for 4-(4-(tert-Butyl)phenoxy)-1H-pyrazole?

A common approach involves cyclocondensation of β-ketoesters (e.g., ethyl acetoacetate) with hydrazine derivatives (e.g., phenylhydrazine) to form the pyrazole core. Subsequent functionalization of the phenoxy group can be achieved via nucleophilic aromatic substitution using tert-butylphenol under basic conditions. For example:

  • Cyclocondensation : React ethyl acetoacetate with hydrazine in ethanol at reflux (70–80°C) to form the pyrazole scaffold .
  • Phenoxy substitution : Use K₂CO₃ or NaH as a base in DMF or THF to introduce the 4-(tert-butyl)phenoxy group at the pyrazole’s 1-position .
    Key considerations : Monitor reaction progress via TLC, and purify using column chromatography (e.g., silica gel, hexane/ethyl acetate gradient).

Q. How can spectroscopic methods be employed to characterize this compound?

  • ¹H/¹³C NMR : Identify protons on the pyrazole ring (δ 6.5–8.0 ppm for aromatic protons) and tert-butyl group (δ 1.3 ppm, singlet). The phenoxy oxygen deshields adjacent protons, shifting signals downfield .
  • IR spectroscopy : Confirm C=O (if present) at ~1650–1700 cm⁻¹ and N-H stretches (pyrazole) at ~3200 cm⁻¹ .
  • X-ray crystallography : Resolve molecular geometry and confirm regiochemistry of substitution (e.g., phenoxy orientation) .

Q. What are the stability and storage requirements for this compound?

  • Stability : Sensitive to prolonged exposure to light, moisture, and oxidizing agents. Degradation products may include oxidized pyrazole derivatives or hydrolyzed phenoxy groups.
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C in a dry, ventilated environment. Avoid contact with metals (e.g., Fe³⁺) that may catalyze decomposition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in derivatives?

  • Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) at the pyrazole’s 3- or 5-positions to enhance antimicrobial or antitumor activity. For example, fluorophenyl derivatives in showed potent inhibition of drug-resistant bacteria .
  • Phenoxy modifications : Vary the tert-butyl group’s steric bulk (e.g., replace with isopropyl or cyclohexyl) to modulate lipophilicity and membrane permeability .
    Methodology : Screen derivatives using in vitro assays (e.g., MIC for antimicrobial activity) and correlate with logP values calculated via HPLC .

Q. What computational strategies predict reactivity and electronic properties?

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess nucleophilic/electrophilic sites. For example, the pyrazole N-H bond is prone to deprotonation under basic conditions, influencing reactivity .
  • Molecular docking : Model interactions with biological targets (e.g., bacterial enzymes) to guide functional group placement .

Q. How can regioselective functionalization be achieved during synthesis?

  • Directing groups : Use boronate esters (e.g., pinacol boronate) to enable Suzuki-Miyaura coupling at specific positions. highlights tert-butyl pyrazole-boronate intermediates for cross-coupling .
  • Catalytic methods : Copper(I) catalysts (e.g., CuI with 1,10-phenanthroline) promote click chemistry for triazole-pyrazole hybrids (see for azide-alkyne cycloadditions) .

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